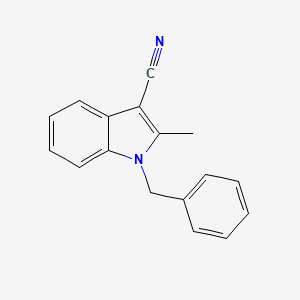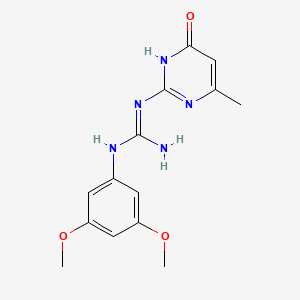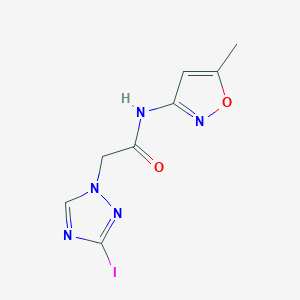![molecular formula C21H17NO5S B11482078 N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11482078.png)
N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzodioxin and thiophene moieties
Preparation Methods
The synthesis of N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzoyl group: This step often involves Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the thiophene ring: This can be accomplished through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the benzodioxin and thiophene moieties: This step typically involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide can be compared with other similar compounds such as:
2-(4-methoxybenzoyl)thiophene: This compound shares the methoxybenzoyl and thiophene moieties but lacks the benzodioxin ring, resulting in different electronic properties and biological activities.
Thiophene-2-carboxamide derivatives: These compounds have variations in the substituents on the thiophene ring, which can significantly alter their chemical reactivity and biological effects.
Properties
Molecular Formula |
C21H17NO5S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17NO5S/c1-25-14-6-4-13(5-7-14)20(23)15-11-17-18(27-9-8-26-17)12-16(15)22-21(24)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,22,24) |
InChI Key |
QITUPEDRZBTRCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=CS4)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11481996.png)

![3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11482009.png)

![3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B11482019.png)
![3-(4-Fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482022.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11482028.png)
![1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11482035.png)
![ethyl 4-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11482048.png)
![1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11482057.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482058.png)
![8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11482059.png)

![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11482072.png)
